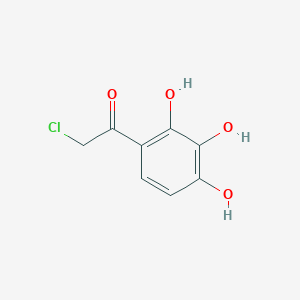

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

描述

属性

IUPAC Name |

2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-3-6(11)4-1-2-5(10)8(13)7(4)12/h1-2,10,12-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPCCKXIPAMQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066189 | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17345-68-5 | |

| Record name | 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2,3,4-trihydroxyphenyl)ethanone. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Reactivity in Nucleophilic Substitution

The chloroacetyl group in the compound participates in nucleophilic substitution reactions , particularly with amines and hydrazines. For example:

Reaction with Hydrazine Derivatives:

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one reacts with hydrazine hydrate to form pyrazole-thiazole hybrids. This reaction occurs in dimethylformamide (DMF) under reflux (100°C) for 6 hours, yielding 56–60% .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | DMF, reflux, 6 h | Pyrazolo-thiazole derivatives | 56% |

| Phenylhydrazine | Ethanol, reflux, 8 h | Hydrazone complexes | 52% |

Key Observation:

The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the adjacent chlorine atom, facilitating substitution .

Condensation Reactions

The ketone moiety undergoes condensation reactions with carbonyl compounds like curcumin analogs. For instance, it reacts with (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione in ethanol under acidic conditions to form bis-chalcone derivatives .

Reaction Pathway:

-

Knoevenagel Condensation: The active methylene group of the curcuminoid reacts with the ketone.

-

Cyclization: Forms heterocyclic systems such as pyrazoles or thiazoles .

Applications:

These derivatives exhibit enhanced antioxidant activity, with DPPH radical scavenging rates up to 89.2% at 200 μM concentration .

Antioxidant Activity

The compound itself demonstrates radical scavenging activity due to its polyphenolic structure. In DPPH assays:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 50 | 62.4 ± 1.2 |

| 100 | 75.8 ± 0.9 |

| 200 | 83.6 ± 1.5 |

Mechanism:

The three hydroxyl groups on the aromatic ring donate hydrogen atoms to neutralize free radicals, forming stable quinone intermediates .

Stability and Degradation

Under alkaline conditions (pH > 9), the compound undergoes hydrolysis of the chloroacetyl group, yielding 2,3,4-trihydroxyacetophenone as a degradation product . This limits its utility in high-pH environments.

Key Stability Parameters:

科学研究应用

Analytical Chemistry

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is utilized in analytical chemistry for separation and identification purposes. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation processes .

Pharmacokinetics Studies

The compound's pharmacokinetic properties have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Its structure suggests potential interactions with biological systems, making it a candidate for further investigation in drug development .

Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various derivatives that may exhibit enhanced biological activity. For example, it can be synthesized from chloroacetyl chloride and pyrogallol through Friedel-Crafts acylation reactions . This synthetic versatility is crucial for developing new compounds with desired pharmacological properties.

Case Study 1: HPLC Method Development

A study conducted by researchers at SIELC Technologies demonstrated the effectiveness of RP-HPLC using the Newcrom R1 column for the analysis of this compound. The method was validated for precision and accuracy in quantifying the compound in various formulations. Results indicated that this method could reliably separate the compound from common impurities found in pharmaceutical preparations .

Case Study 2: Pharmacological Screening

In a pharmacological screening study published in the Egyptian Journal of Chemistry, researchers explored the bioactivity of derivatives synthesized from this compound. The study highlighted several derivatives that exhibited significant anti-inflammatory and antioxidant activities. These findings suggest that this compound could lead to the development of new therapeutic agents targeting oxidative stress-related diseases .

作用机制

The mechanism of action of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom and carbonyl group may also contribute to its reactivity and binding affinity with specific targets.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and analogous compounds:

生物活性

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, also known as a derivative of curcumin, has garnered attention in the scientific community due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 202.59 g/mol, is characterized by its unique structure which includes a chloro group and multiple hydroxyl groups on a phenolic ring. This article aims to explore the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Research Findings:

- A study conducted on various derivatives of curcumin indicated that this compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

- The compound demonstrated a moderate antioxidant activity in DPPH assays, where it was found to have an IC50 value indicating effective scavenging of free radicals .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines.

Case Studies:

- In vitro studies revealed that this compound inhibited the proliferation of human cancer cells such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) with GI50 values ranging from 2.4 mM to 5.1 mM .

- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound has shown promise in inhibiting key enzymes involved in oxidative stress and inflammation pathways .

- Cell Signaling Pathways: Docking studies suggest that it may interact with proteins involved in cell growth regulation and apoptosis, enhancing its therapeutic potential against cancer .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one?

- Methodological Answer :

- Step 1 : Protect the hydroxyl groups on the 2,3,4-trihydroxyphenyl precursor using acetyl or trimethylsilyl protecting agents to prevent undesired side reactions during chlorination .

- Step 2 : Chlorinate the acetylated intermediate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, POCl₃ in dimethylformamide (DMF) at 0–5°C facilitates selective α-chlorination .

- Step 3 : Deprotect the hydroxyl groups via hydrolysis (e.g., using aqueous NaOH or HCl) to yield the final product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the chloroethanone backbone and hydroxyl group positions. DEPT-135 and HSQC experiments help resolve overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion). Compare fragmentation patterns with analogs like 2-Chloro-1-(4-hydroxyphenyl)ethanone .

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretching vibrations .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) in a desiccator due to hygroscopic hydroxyl groups, which may lead to decomposition or oxidation .

- Temperature : Refrigerate at 2–8°C to slow degradation. Avoid prolonged exposure to light, as conjugated aromatic systems may undergo photochemical reactions .

- Hazard Mitigation : Use corrosion-resistant containers (e.g., glass with PTFE-lined caps) and follow protocols for toxic solids (UN 2928, Hazard Class 6.1/8) .

Advanced Research Questions

Q. How do the hydroxyl groups influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Effects : The 2,3,4-trihydroxy substitution creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Use bulky nucleophiles (e.g., Grignard reagents) with controlled stoichiometry .

- Electronic Effects : Electron-donating hydroxyl groups activate the carbonyl toward nucleophilic substitution but may also promote side reactions (e.g., keto-enol tautomerism). Optimize pH and solvent polarity (e.g., DMF or THF) to stabilize intermediates .

- Case Study : In heterocyclic synthesis, this compound reacts with hydrazines to form pyrazoles; monitor by ¹H NMR to track enolization and substitution kinetics .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Reagent Purity : Ensure anhydrous POCl₃ and DMF to avoid hydrolysis side reactions. Trace moisture reduces yields by 20–30% .

- Alternative Routes : Compare Friedel-Crafts acylation (e.g., using chloroacetyl chloride) versus direct chlorination. Yields vary from 45% (direct) to 65% (stepwise protection-chlorination) .

- Analytical Validation : Use quantitative ¹³C NMR or LC-MS to distinguish between unreacted precursors and byproducts (e.g., dichlorinated derivatives) .

Q. How can this compound serve as a precursor for metal coordination complexes?

- Methodological Answer :

- Ligand Design : The trihydroxy groups act as polydentate ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Synthesize complexes by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C for 6 hours .

- Characterization : Use UV-Vis spectroscopy to confirm metal-ligand charge transfer bands (e.g., λmax ~400 nm for Cu²⁺ complexes). X-ray crystallography resolves coordination geometry .

- Applications : Test complexes for catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model the chloroethanone structure using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict electrophilicity (ω) and Fukui indices for reactive sites .

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using COSMO-RS to optimize reaction conditions for nucleophilic substitutions .

- Validation : Compare computed IR spectra with experimental data to refine force fields and predict stability under varying pH .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。